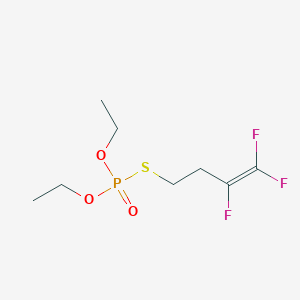
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester, also known as DEF, is an organophosphate insecticide that is commonly used in agriculture to protect crops from pests and insects. It has been widely studied due to its effectiveness as a pesticide and its potential impact on human health and the environment.
Wirkmechanismus
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function. This leads to the accumulation of acetylcholine in the nervous system, causing overstimulation and ultimately paralysis of the insect. However, this mechanism of action is not specific to insects and can also affect non-target organisms, including humans.
Biochemische Und Physiologische Effekte
Exposure to Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester can lead to a range of biochemical and physiological effects in both insects and humans. In insects, it can cause paralysis, respiratory failure, and ultimately death. In humans, exposure can lead to a range of symptoms, including nausea, vomiting, headaches, and respiratory distress. Long-term exposure can lead to more serious health effects, including neurological damage and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester is widely used in laboratory experiments to study the effects of organophosphate insecticides on insects and other organisms. Its effectiveness as a pesticide and its well-established mechanism of action make it a useful tool for researchers. However, its potential impact on human health and the environment means that caution must be taken when handling and disposing of it.
Zukünftige Richtungen
There are several areas of future research that could help to address the limitations of Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester as a pesticide. One area of focus is the development of alternative pest control methods that are less harmful to humans and the environment. This could include the use of biological control agents, such as predators and parasites, or the development of genetically modified crops that are resistant to pests. Another area of research is the development of new insecticides that are more specific to target pests and have less impact on non-target organisms. Finally, there is a need for further research into the long-term health effects of exposure to Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester and other organophosphate insecticides, particularly in vulnerable populations such as children and agricultural workers.
Synthesemethoden
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester is synthesized by reacting diethyl phosphorochloridothioate with 3,4,4-trifluoro-3-buten-1-ol in the presence of a base. The resulting product is then purified through distillation and recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester has been extensively studied for its use as an insecticide in agriculture. It is effective against a wide range of pests, including aphids, mites, and whiteflies. Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester has been shown to have a residual effect, meaning it remains active for a period of time after application, providing long-term protection for crops. However, due to its potential impact on human health and the environment, there has been increasing interest in finding alternative pest control methods.
Eigenschaften
CAS-Nummer |
16499-75-5 |
|---|---|
Produktname |
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester |
Molekularformel |
C8H14F3O3PS |
Molekulargewicht |
278.23 g/mol |
IUPAC-Name |
4-diethoxyphosphorylsulfanyl-1,1,2-trifluorobut-1-ene |
InChI |
InChI=1S/C8H14F3O3PS/c1-3-13-15(12,14-4-2)16-6-5-7(9)8(10)11/h3-6H2,1-2H3 |
InChI-Schlüssel |
NGRGWVSHDRFOEW-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCCC(=C(F)F)F |
Kanonische SMILES |
CCOP(=O)(OCC)SCCC(=C(F)F)F |
Andere CAS-Nummern |
16499-75-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



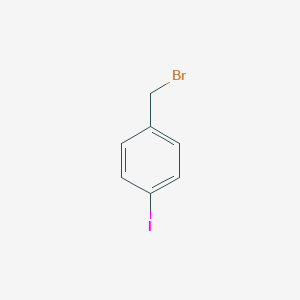
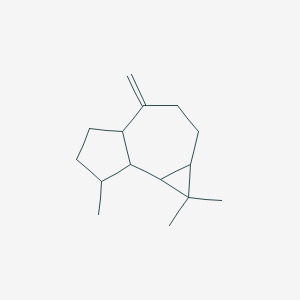
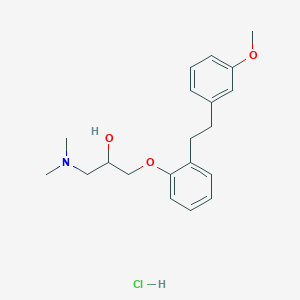
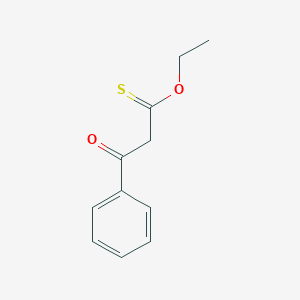
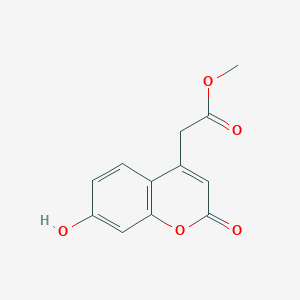
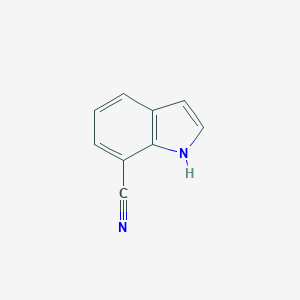
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)
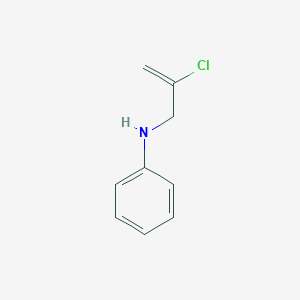
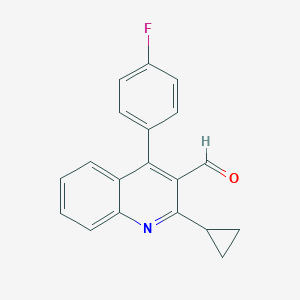
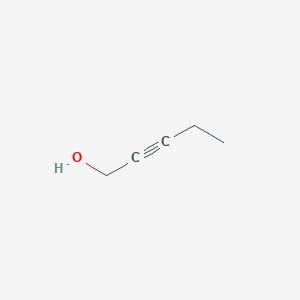
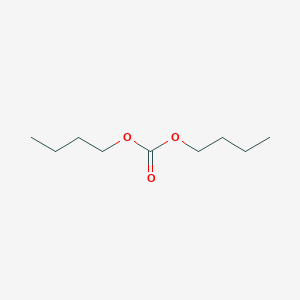
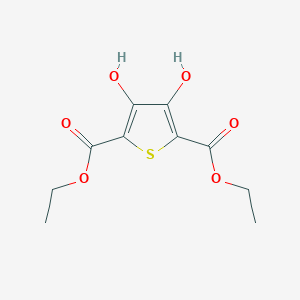
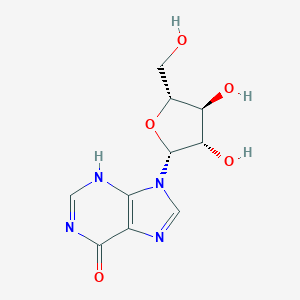
![4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B105758.png)